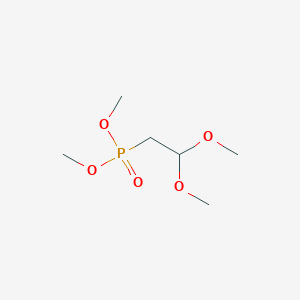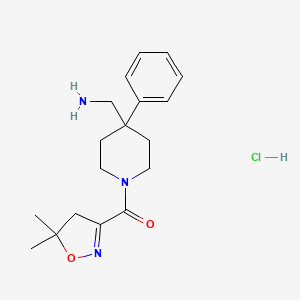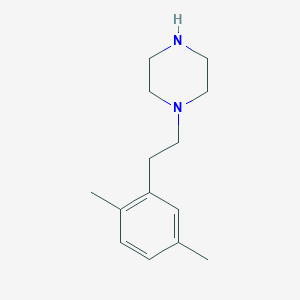
1-(2,5-Dimethylphenethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylphenethyl)piperazine is an organic compound with the molecular formula C14H22N2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions The compound is characterized by the presence of a 2,5-dimethylphenethyl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-(2,5-Dimethylphenethyl)piperazine can be achieved through several methods. One common synthetic route involves the reaction of 2,5-dimethylphenethylamine with piperazine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the purity of the final product .
Chemical Reactions Analysis
1-(2,5-Dimethylphenethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1-(2,5-Dimethylphenethyl)piperazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential effects on biological systems. It may be used as a ligand in receptor binding studies or as a tool to investigate cellular pathways.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may be explored for its effects on neurotransmitter systems or as a potential therapeutic agent for various conditions.
Industry: In industrial applications, the compound may be used as an intermediate in the production of other chemicals or as a component in specialized formulations .
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in specific physiological effects .
Comparison with Similar Compounds
1-(2,5-Dimethylphenethyl)piperazine can be compared with other similar compounds, such as:
1-(2,5-Dimethylphenyl)piperazine: This compound has a similar structure but lacks the ethyl group attached to the piperazine ring. It may exhibit different chemical and biological properties due to this structural difference.
1-(3,5-Dimethylphenyl)piperazine: This compound has the methyl groups in different positions on the phenyl ring, which can affect its reactivity and interactions with other molecules.
1-(2,3-Dimethylphenyl)piperazine:
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
1-[2-(2,5-dimethylphenyl)ethyl]piperazine |
InChI |
InChI=1S/C14H22N2/c1-12-3-4-13(2)14(11-12)5-8-16-9-6-15-7-10-16/h3-4,11,15H,5-10H2,1-2H3 |
InChI Key |
RTWCATPNSSTXHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


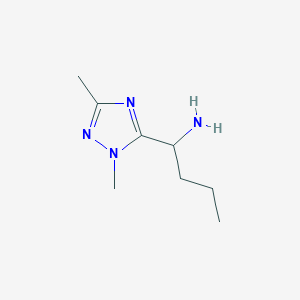
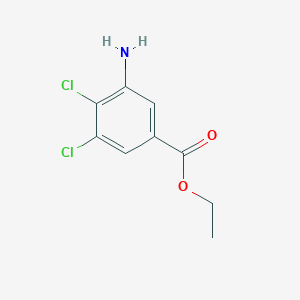
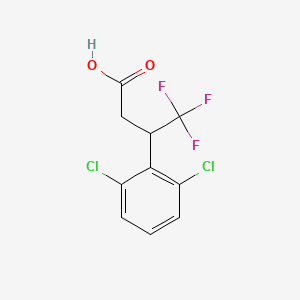
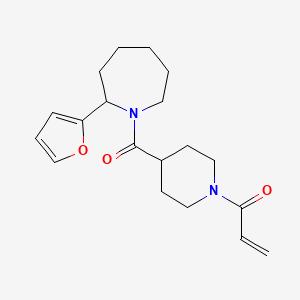
![2-Isocyanato-7-oxabicyclo[2.2.1]heptane](/img/structure/B13532068.png)
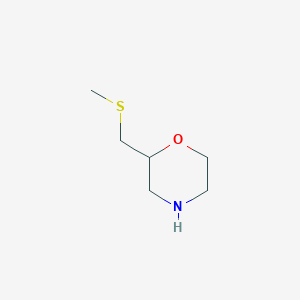
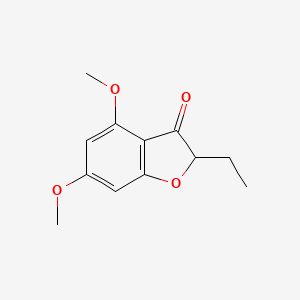
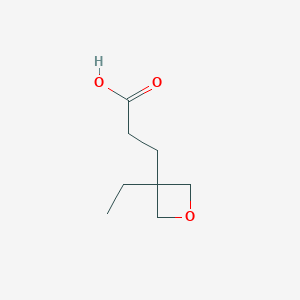
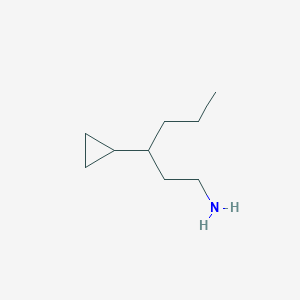
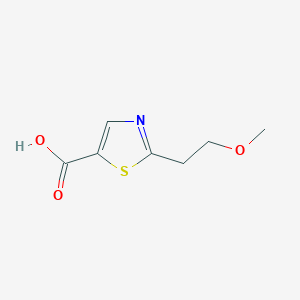
![2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine](/img/structure/B13532113.png)
